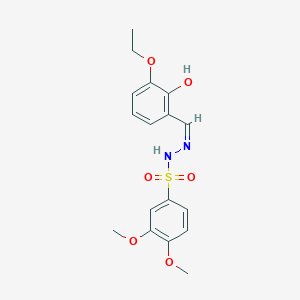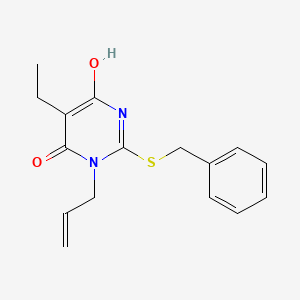![molecular formula C16H17BrFNO B6062397 2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6062397.png)
2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol, also known as Compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol X is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. It has also been shown to bind to certain receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest. In the brain, this compound X has been shown to modulate neurotransmitter release, leading to changes in synaptic transmission. In the cardiovascular system, this compound X has been shown to have vasodilatory effects, leading to a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol X has several advantages for lab experiments, including its high purity and high yield synthesis method. It is also relatively stable and can be stored for long periods of time. However, one limitation of this compound X is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol X. In cancer research, further studies are needed to determine the efficacy of this compound X in vivo and to investigate its potential as a combination therapy with other cancer drugs. In neuroscience, further studies are needed to investigate the potential of this compound X as a treatment for neurodegenerative diseases. In cardiovascular research, further studies are needed to investigate the potential of this compound X as a treatment for hypertension and other cardiovascular diseases. Additionally, the mechanism of action of this compound X needs to be further elucidated to fully understand its potential therapeutic applications.
In conclusion, this compound X is a synthetic compound that has potential therapeutic applications in various fields of research. Its synthesis method has been optimized to yield high purity and high yield. This compound X has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells and modulating neurotransmitter release in the brain. While this compound X has several advantages for lab experiments, further studies are needed to fully understand its potential therapeutic applications and mechanism of action.
Métodos De Síntesis
2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol X can be synthesized using a multistep process that involves the reaction of 3-bromo-4-fluorobenzyl bromide with methylamine, followed by the reaction of the resulting product with phenylethanol. The final product is then purified using column chromatography. The synthesis of this compound X has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
2-[(3-bromo-4-fluorobenzyl)(methyl)amino]-1-phenylethanol X has been studied for its potential therapeutic applications in various fields of research, including cancer, neuroscience, and cardiovascular diseases. In cancer research, this compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound X has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, this compound X has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Propiedades
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO/c1-19(10-12-7-8-15(18)14(17)9-12)11-16(20)13-5-3-2-4-6-13/h2-9,16,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVVUJHUBIZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)F)Br)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(9H-fluoren-9-ylamino)butyl]phenol](/img/structure/B6062316.png)

![2-[(3,4-dichlorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6062334.png)
![6-{[(4-methylphenyl)thio]methyl}-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6062338.png)


![1-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B6062377.png)
![4-fluoro-N-{[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6062383.png)
hydrazone](/img/structure/B6062389.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6062398.png)
![N'-cyclopentyl-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6062407.png)
![2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6062412.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(4-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B6062419.png)